Ethyl 3-chloro-4,4,4-trifluorobutyrate
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Overview
Description
Ethyl 3-chloro-4,4,4-trifluorobutyrate is a chemical compound with the CAS Number: 1309602-63-8 . It has a molecular weight of 204.58 . The IUPAC name for this compound is ethyl 3-chloro-4,4,4-trifluorobutanoate .
Molecular Structure Analysis
The InChI code for Ethyl 3-chloro-4,4,4-trifluorobutyrate is1S/C6H8ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 3-chloro-4,4,4-trifluorobutyrate has a predicted boiling point of 139.6±35.0 °C and a predicted density of 1.284±0.06 g/cm3 .Scientific Research Applications
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries . Ethyl 3-chloro-4,4,4-trifluorobutyrate could potentially be used in the synthesis of these compounds.
Agrochemical Applications
TFMP derivatives are majorly used in the protection of crops from pests . Since Ethyl 3-chloro-4,4,4-trifluorobutyrate can be used to synthesize TFMP, it indirectly contributes to this application.
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Veterinary Applications
Similar to pharmaceutical applications, TFMP derivatives also find use in the veterinary industry . Ethyl 3-chloro-4,4,4-trifluorobutyrate, being a potential precursor to TFMP, could be used in the synthesis of these veterinary drugs.
Synthesis of Fluorinated Organic Compounds
The development of fluorinated organic chemicals is becoming an increasingly important research topic . Ethyl 3-chloro-4,4,4-trifluorobutyrate, being a fluorinated compound, could be used in the synthesis of these compounds.
Synthesis of Trifluoromethyl-functionalized Products
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent to synthesize enantiopure trifluoromethyl-functionalized products . Ethyl 3-chloro-4,4,4-trifluorobutyrate, due to its structural similarity to ETFAA, could potentially be used in similar applications.
Mechanism of Action
Target of Action
Ethyl 3-chloro-4,4,4-trifluorobutyrate is primarily used as a reagent and intermediate in organic synthesis
Mode of Action
It’s known that it can be synthesized from a grignard reagent derived from 3-chloro-1,1,1-trifluoropropane
Biochemical Pathways
It’s primarily used as a reagent and intermediate in organic synthesis , suggesting it may be involved in various biochemical reactions depending on the specific synthesis process.
Result of Action
As a reagent and intermediate in organic synthesis , its effects would largely depend on the specific reactions it’s involved in.
Action Environment
It’s recommended to keep the compound away from ignition sources, including static discharges , suggesting that certain environmental conditions could affect its stability.
properties
IUPAC Name |
ethyl 3-chloro-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBCGAHPQSTVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-4,4,4-trifluorobutyrate |
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